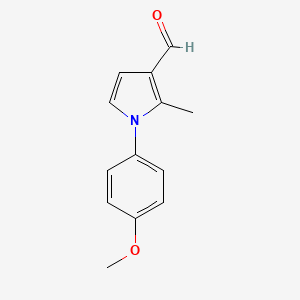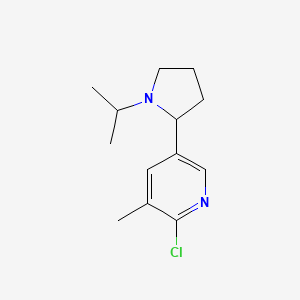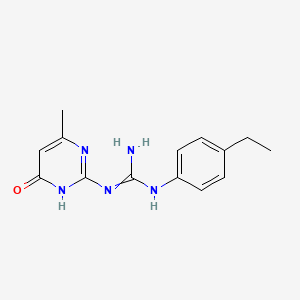
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidinyl group and a dimethylpyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridine ring, followed by the introduction of the pyrrolidinyl group and the dimethylpyrrole moiety. Common reagents might include pyridine derivatives, pyrrolidine, and dimethylpyrrole, with reaction conditions such as heating, use of catalysts, and specific solvents.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of industrial-grade reagents and equipment would be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyridine derivatives with pyrrolidinyl and pyrrole substituents. Examples could be:
- 2-(1H-pyrrol-1-yl)pyridine
- 3-(pyrrolidin-1-yl)pyridine
- 2,5-Dimethyl-1H-pyrrole
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine lies in its specific substitution pattern, which can confer distinct chemical and physical properties. This uniqueness might make it particularly valuable for certain applications, such as selective binding to biological targets or specific reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C15H19N3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H19N3/c1-11-7-8-12(2)18(11)15-13(5-3-10-17-15)14-6-4-9-16-14/h3,5,7-8,10,14,16H,4,6,9H2,1-2H3 |
Clave InChI |
QSIDWRXFNHFFIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)




![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)





![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)


